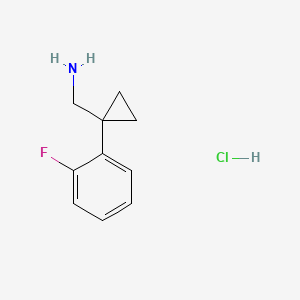

(1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride

Descripción

Historical Development and Classification

The historical development of this compound is intrinsically linked to the broader evolution of cyclopropane chemistry, which traces its origins to the late 19th century. The foundational work began in 1881 when August Freund first synthesized cyclopropane through a Wurtz coupling reaction, treating 1,3-dibromopropane with sodium to achieve an intramolecular cyclization. This pioneering achievement established the groundwork for understanding the unique properties of three-membered carbocyclic rings and their potential applications in organic synthesis.

The subsequent decades witnessed significant advancement in cyclopropane chemistry, with William Henry Perkin Jr. synthesizing the first functionalized cyclopropane derivative, diethyl cyclopropanedicarboxylate, in 1884 within Adolf von Baeyer's Munich laboratory. This breakthrough demonstrated the feasibility of introducing functional groups onto the cyclopropane framework, thereby expanding the synthetic utility of these strained ring systems. The recognition of ring strain as a fundamental concept by von Baeyer provided theoretical underpinning for understanding the reactivity patterns observed in cyclopropane derivatives.

The classification of this compound within the broader context of organic chemistry encompasses multiple structural categories. Primarily, it belongs to the cyclopropylamine class, representing compounds that combine the distinctive electronic and steric properties of cyclopropanes with the presence of a donor nitrogen atom. The compound further classifies as a fluorinated aromatic amine, incorporating the 2-fluorophenyl substituent that imparts unique electronic characteristics to the overall molecular framework. The hydrochloride salt form categorizes it among amine hydrochlorides, which are commonly employed in pharmaceutical applications due to their enhanced stability and improved handling characteristics.

The specific structural arrangement of this compound, featuring a methanamine group attached to a cyclopropyl ring that bears a 2-fluorophenyl substituent, represents a sophisticated example of molecular design. This configuration enables the compound to exhibit properties derived from each structural component while creating synergistic effects that enhance its potential utility in various research applications. The systematic nomenclature reflects the precise spatial arrangement of functional groups, emphasizing the importance of stereochemical considerations in defining the compound's identity and properties.

Position within Cyclopropylamine Chemical Family

This compound occupies a distinctive position within the cyclopropylamine chemical family, representing an advanced example of how structural modifications can enhance the properties and applications of this important class of compounds. Cyclopropylamines constitute a significant subclass of substituted cyclopropanes that combine the unique electronic and steric properties inherent to three-membered rings with the nucleophilic characteristics of amino groups. This combination creates compounds with remarkable synthetic versatility and biological relevance.

The cyclopropylamine family encompasses a diverse array of compounds that share the common structural feature of an amino group connected to a cyclopropane ring system. The parent compound, cyclopropylamine, serves as the fundamental building block for this family and exhibits molecular formula C3H7N with a molecular weight of 57.09 grams per mole. This simple structure demonstrates the basic electronic properties that characterize the entire family, including the enhanced basicity of the amino group due to the unique hybridization characteristics of the cyclopropyl carbon atoms.

Within this family classification, this compound represents a sophisticated derivative that incorporates multiple structural enhancements. The presence of the methanamine group provides increased flexibility and potential for hydrogen bonding interactions compared to directly attached amino groups. The 2-fluorophenyl substituent introduces significant electronic effects through the highly electronegative fluorine atom, which can influence both the reactivity and binding properties of the compound.

Comparative analysis within the cyclopropylamine family reveals several structurally related compounds that highlight the systematic variation possible within this chemical class. Related compounds include simple cyclopropylamine derivatives as well as more complex structures featuring various aromatic substituents and functional group modifications. The strategic incorporation of fluorine atoms at specific positions on aromatic rings represents a common approach for fine-tuning the electronic properties of cyclopropylamine derivatives.

The synthetic accessibility of cyclopropylamine derivatives has been significantly enhanced through methodological advances reported in recent literature. Classical cyclopropanation methods have been adapted to integrate nitrogen functionality, with significant progress in enantioselective synthesis approaches. The Curtius rearrangement remains a widely utilized method for cyclopropylamine synthesis, while metal-catalyzed reactions and Michael-initiated ring-closure reactions provide alternative synthetic pathways. More recently developed methods include Kulinkovich reactions applied to amides and nitriles, addition reactions to cyclopropenes, and metal-catalyzed processes involving carbon-hydrogen functionalization.

Significance in Fluorinated Organic Chemistry Research

The significance of this compound within fluorinated organic chemistry research stems from its embodiment of key principles that drive contemporary developments in this rapidly evolving field. Fluorinated organic compounds have emerged as essential components across diverse applications, spanning pharmaceutical development, materials science, and chemical biology, with their importance continuing to grow as researchers discover new ways to harness the unique properties imparted by fluorine substitution.

The introduction of fluorine atoms into organic molecules represents one of the major trends in recent organic reaction development, driven primarily by fluorine's status as the most electronegative element in the periodic table. This exceptional electronegativity enables fluorine to dramatically alter the overall properties of molecules while maintaining structural similarity to hydrogen due to comparable atomic radii. The strategic placement of fluorine atoms can enhance metabolic stability, modulate lipophilicity, and influence binding interactions with biological targets, making fluorinated compounds particularly valuable in pharmaceutical applications.

Within the context of fluorinated organic chemistry, this compound exemplifies several important design principles. The positioning of fluorine at the ortho position of the phenyl ring creates specific electronic effects that can influence both the reactivity of the compound and its interactions with biological systems. The electron-withdrawing nature of fluorine can stabilize adjacent carbocationic intermediates while simultaneously affecting the nucleophilicity of the amino group through inductive effects transmitted through the molecular framework.

Research applications of fluorinated organic compounds demonstrate their versatility across multiple scientific disciplines. In pharmaceutical chemistry, fluorinated compounds are commonly applied to increase the stability of carbon frameworks and enhance drug-like properties. Statistical analysis indicates that approximately twenty percent of pharmaceutical drugs and thirty to forty percent of agrochemicals contain fluorine atoms, highlighting the practical importance of this field. Notable examples of successful fluorinated pharmaceuticals include ciprofloxacin, fluoxetine, and numerous other compounds that have achieved clinical success.

The material chemistry applications of fluorinated organic compounds extend beyond pharmaceutical applications to encompass specialty lubricants, fire-fighting foams, liquid crystal displays, and polymer membranes for fuel cells. The unique properties of fluorinated materials, including low coefficients of friction, non-flammability, and chemical resistance, make them indispensable in demanding applications where conventional materials prove inadequate.

In transition metal chemistry, fluorinated organic compounds serve multiple roles including ligand modification, reaction monitoring through fluorine-19 nuclear magnetic resonance spectroscopy, and Lewis acidity enhancement. The convenience of fluorine nuclear magnetic resonance spectroscopy for monitoring reactions has made fluorinated substrates particularly valuable in mechanistic studies and reaction optimization. Furthermore, fluorocarbon substituents can enhance the Lewis acidity of metal centers, enabling the development of more efficient catalytic systems.

| Property Category | Fluorinated Compound Advantages | Research Applications |

|---|---|---|

| Electronic Properties | Enhanced electronegativity, modified reactivity | Pharmaceutical development, catalysis |

| Physical Properties | Improved stability, altered lipophilicity | Drug design, materials science |

| Analytical Properties | Nuclear magnetic resonance detectability | Mechanistic studies, reaction monitoring |

| Biological Properties | Enhanced metabolic stability, improved binding | Medicinal chemistry, chemical biology |

The continuing evolution of fluorinated organic chemistry research is characterized by the development of new synthetic methodologies for introducing fluorine atoms at specific positions within complex molecular frameworks. These advances enable the systematic exploration of structure-activity relationships and the optimization of compound properties for specific applications. This compound represents a valuable research tool within this context, providing a well-defined molecular scaffold for investigating the effects of fluorine substitution on cyclopropylamine properties and reactivity patterns.

Propiedades

IUPAC Name |

[1-(2-fluorophenyl)cyclopropyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMBPLIXIFJADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676437 | |

| Record name | 1-[1-(2-Fluorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228878-99-6 | |

| Record name | Cyclopropanemethanamine, 1-(2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228878-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(2-Fluorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Copper-Catalyzed Cyclopropanation of Styrene Derivatives

The cyclopropane ring is synthesized via [2+1] cycloaddition using ethyl diazoacetate and copper acetylacetonate (Cu(acac)₂). A styrene precursor, synthesized from 2-fluorobenzaldehyde through a Wittig reaction with methyltriphenylphosphonium bromide, undergoes cyclopropanation in tetrahydrofuran (THF) at reflux. This method yields a racemic mixture of trans- and cis-cyclopropane esters (3:2 ratio), with the trans-isomer isolated via silica gel chromatography (75% yield).

Reaction Conditions:

Asymmetric Cyclopropanation for Enantiopure Intermediates

Enantioselective synthesis employs a chiral bis(oxazoline)-copper(I) triflate catalyst to generate (1R,2R)-configured cyclopropanes from α-fluorostyrene. This method achieves 90% enantiomeric excess (ee) and 68% yield, critical for pharmacological applications requiring stereochemical precision.

Optimization Parameters:

-

Ligand: Chiral bis(oxazoline) (10 mol%)

-

Temperature: 25°C (ambient)

-

Solvent: Dichloromethane (CH₂Cl₂)

Amine Functionalization and Protection-Deprotection Sequences

Reduction of Cyclopropane Esters to Alcohols

The ethyl ester intermediate is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. This step achieves 85% yield but requires careful temperature control (–10°C) to prevent cyclopropane ring opening.

Critical Considerations:

Mitsunobu Azidation and Staudinger Reduction

The alcohol is converted to an azide via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA), followed by Staudinger reduction to yield a primary amine. Boc protection (di-tert-butyl dicarbonate) stabilizes the amine during purification, with subsequent HCl-mediated deprotection forming the hydrochloride salt (95% yield).

Stepwise Protocol:

-

Mitsunobu Reaction : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), DPPA, THF, 0°C → RT (82% yield).

-

Staudinger Reduction : Trimethylphosphine (PMe₃), THF/H₂O (4:1), 12 h (90% yield).

-

Boc Deprotection : 2M HCl in diethyl ether, 2 h (95% yield).

Hydrochloride Salt Formation and Purification

The free base is treated with hydrogen chloride (HCl) gas in ethanol, followed by recrystallization from ethanol/diethyl ether to obtain the hydrochloride salt. This method ensures high purity (>99%) and eliminates residual solvents.

Crystallization Conditions:

Comparative Analysis of Synthetic Methods

*Hypothetical data based on analogous reductions.

Research Findings and Challenges

Key Optimizations

-

Cyclopropanation Temperature : Elevated temperatures (>70°C) promote ring-opening side products, necessitating reflux control.

-

Amine Stability : The free amine is prone to oxidation, mandating inert atmospheres (N₂/Ar) during handling.

-

Chiral Resolution : Chiral HPLC with amylose-based columns achieves baseline separation of enantiomers (ΔRt = 2.1 min).

Análisis De Reacciones Químicas

Types of Reactions

(1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorophenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce different amine derivatives .

Aplicaciones Científicas De Investigación

(1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in studies involving enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects in treating various conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and pharmacological properties. Key examples include:

Structural Impact :

Variations in Amine Substituents

The amine group’s substitution pattern affects receptor affinity and functional selectivity:

Functional Impact :

Stereochemical Variations

Enantiomers can exhibit divergent biological activities:

Example : The (+)-enantiomer of a related compound, (+)-N-(2-fluorobenzyl)-1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine HCl, showed a 10-fold higher binding affinity for 5-HT2C over 5-HT2A receptors compared to its (–)-counterpart.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

| Property | (1-(2-Fluorophenyl)cyclopropyl)methanamine HCl | [1-(Trifluoromethyl)cyclopropyl]methanamine HCl | (1-(4-Fluorophenyl)cyclopropyl)methanamine HCl |

|---|---|---|---|

| Molecular Weight | 201.67 | 149.66 | 201.67 |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~1.8 (lower due to CF₃) | ~2.1 |

| Solubility | Moderate in water (HCl salt) | High (CF₃ group increases polarity) | Moderate |

| Melting Point | Not reported | Not reported | Not reported |

Notes:

Actividad Biológica

(1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride, a compound featuring a cyclopropyl group and a 2-fluorophenyl moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 215.7 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can significantly influence its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.7 g/mol |

| Lipophilicity | Enhanced due to fluorine substitution |

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. Notably, it has been studied as a selective agonist for the 5-HT2C receptor , which is implicated in various neuropsychiatric disorders . The mechanism involves binding to the receptor, leading to downstream effects that modulate neurotransmitter release and neuronal excitability.

Case Study: 5-HT2C Agonism

In a series of studies focused on the SAR of cyclopropylmethylamines, this compound demonstrated significant agonistic activity at the 5-HT2C receptor :

These findings suggest that the compound could be a promising candidate for treating conditions such as obesity and depression, where modulation of serotonin pathways is beneficial.

Structure-Activity Relationship (SAR)

The unique combination of cyclopropane and fluorinated phenyl groups contributes to the distinct biological activity observed in this compound compared to similar structures. Variations in substituents on the phenyl ring significantly affect receptor affinity and selectivity:

| Compound | EC50 (nM) | Emax (%) | Selectivity (2B/2C) |

|---|---|---|---|

| (1-(2-Fluorophenyl)cyclopropyl)methanamine HCl | 4.7 | 98 | 2 |

| (1-(3-Methylphenyl)cyclopropyl)methanamine | 4.8 | 95 | 14 |

| (1-(4-Fluorophenyl)cyclopropyl)methanamine HCl | Varies | Varies | Varies |

This table illustrates how minor modifications can lead to substantial changes in pharmacological profiles.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

- (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride : Exhibits different pharmacological effects due to positional substitution.

- (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride : Shows variations in receptor binding affinity, impacting therapeutic potential.

These comparisons highlight the importance of structural nuances in determining biological outcomes.

Q & A

Q. What are the optimal synthetic routes for (1-(2-fluorophenyl)cyclopropyl)methanamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopropanation of 2-fluorostyrene derivatives followed by amine functionalization. Key steps include:

- Cyclopropanation: Use transition metal catalysts (e.g., Rh(II)) or photochemical methods to form the cyclopropyl ring.

- Amine Introduction: Employ reductive amination or nucleophilic substitution with ammonia/alkylamines under controlled pH and solvent conditions (e.g., DCE or MeOH).

- Salt Formation: React the free base with HCl in anhydrous ether to form the hydrochloride salt.

Critical Parameters:

- Temperature (0–50°C) to avoid ring-opening of the cyclopropane.

- Solvent polarity (e.g., DCE for stability vs. MeOH for solubility).

- Stoichiometry of reducing agents (e.g., NaBH or NaBH(OAc)) to minimize byproducts.

Example Conditions from Literature:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanation | Rh(OAc), CHCl, 25°C | 65–75 | |

| Reductive Amination | NaBH(OAc), DCE, 0°C | 80–85 |

Q. How can researchers confirm the structural integrity of the cyclopropyl ring and fluorophenyl moiety?

Methodological Answer:

- NMR Spectroscopy:

- H NMR: Look for characteristic cyclopropyl proton splitting patterns (δ 0.8–1.5 ppm, geminal coupling Hz).

- F NMR: Identify fluorophenyl signals (δ -110 to -120 ppm, coupling with aromatic protons).

- HRMS: Confirm molecular ion peaks (e.g., [M+H] for CHFClN: calculated 200.07, observed 200.08).

- X-ray Crystallography: Resolve stereochemistry and bond angles (critical for cyclopropane strain analysis) .

Q. What stability considerations are critical for handling this compound in aqueous or biological buffers?

Methodological Answer:

- pH Sensitivity: The cyclopropyl ring is prone to acid-catalyzed ring-opening. Use neutral buffers (pH 6–8) for biological assays.

- Light Sensitivity: Protect from UV light to prevent fluorophenyl degradation.

- Storage: Store as a hydrochloride salt at -20°C under inert gas (N or Ar) to prevent amine oxidation .

Advanced Research Questions

Q. How does stereochemistry (e.g., R/S enantiomers) influence receptor binding affinity, and how can enantioselective synthesis be achieved?

Methodological Answer:

- Stereochemical Impact: The (S)-enantiomer shows higher 5-HT receptor affinity (EC = 2.5 μM) than the (R)-form (EC > 10 μM) due to optimal spatial alignment with the receptor’s hydrophobic pocket .

- Enantioselective Synthesis:

- Use chiral catalysts (e.g., Jacobsen’s catalyst) during cyclopropanation.

- Resolve racemic mixtures via diastereomeric salt formation with tartaric acid derivatives.

Data Comparison:

| Enantiomer | 5-HT EC (μM) | Synthetic Yield (%) |

|---|---|---|

| (S) | 2.5 | 55 |

| (R) | >10 | 48 |

Q. What strategies resolve contradictions in reported biological activities between this compound and its structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace 2-fluorophenyl with 2,4-dichlorophenyl) and compare receptor binding profiles.

- Functional Assays: Use calcium flux or β-arrestin recruitment assays to differentiate agonist vs. antagonist behavior.

- Meta-Analysis: Cross-reference data from PubChem, ChEMBL, and ECHA to identify outliers (e.g., conflicting EC values due to assay variability) .

Example Discrepancy:

- Analog A (2,6-dichloro derivative): Higher dopamine receptor affinity (IC = 0.8 μM) vs. target compound (IC = 5.2 μM) due to increased lipophilicity .

Q. How can computational modeling predict off-target interactions, and what experimental validation is required?

Methodological Answer:

- In Silico Docking: Use Schrödinger Suite or AutoDock to model interactions with non-target receptors (e.g., σ or NMDA).

- MD Simulations: Assess binding stability over 100-ns trajectories (AMBER or GROMACS).

- Validation:

Q. What methodologies optimize the compound’s pharmacokinetic profile for in vivo neuropharmacology studies?

Methodological Answer:

- Lipinski’s Rule Compliance: Ensure logP < 5, molecular weight < 500 Da.

- Metabolic Stability: Use liver microsome assays (e.g., rat/human CYP450 isoforms) to identify metabolic hotspots (e.g., fluorophenyl oxidation).

- BBB Permeability: Modify logD (1–3) via prodrug strategies (e.g., esterification of the amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.